

# 2-Mercaptopropanol CAS number 79-42-5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Mercaptopropanol*

Cat. No.: *B1266664*

[Get Quote](#)

An In-depth Technical Guide to 2-Mercaptopropionic Acid (CAS 79-42-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

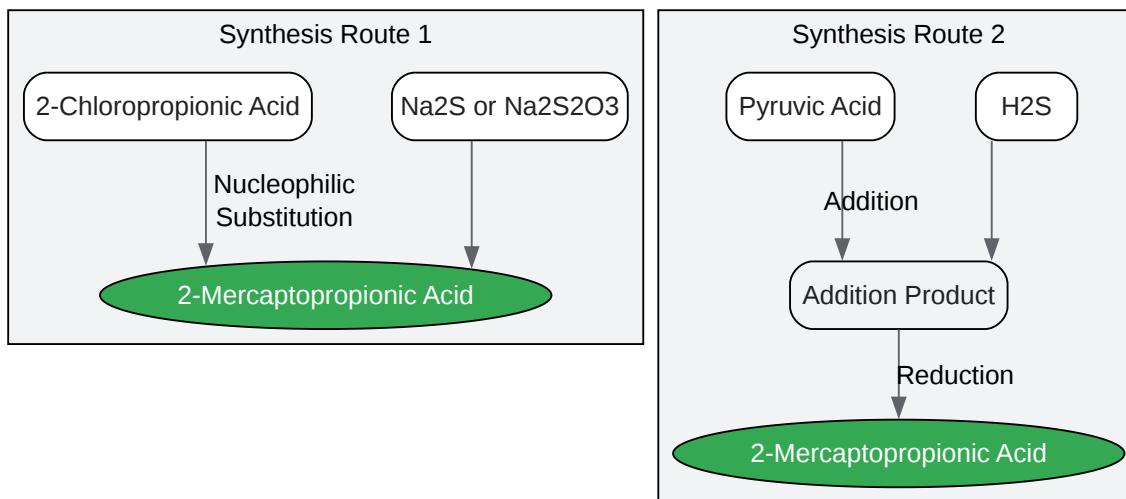
This technical guide provides a comprehensive overview of 2-Mercaptopropionic acid, registered under CAS number 79-42-5. It is important to note that while the user query specified "**2-Mercaptopropanol**," the CAS number 79-42-5 correctly identifies 2-Mercaptopropionic acid, also widely known as Thiolactic Acid. This document will focus exclusively on the properties, synthesis, applications, and safety protocols associated with 2-Mercaptopropionic acid.

This bifunctional molecule, featuring both a thiol (-SH) and a carboxylic acid (-COOH) group, possesses unique reactivity that makes it a valuable intermediate and reagent in various scientific fields.<sup>[1][2]</sup> Its applications span from the synthesis of pharmaceuticals and agrochemicals to its use as a key component in the flavor and fragrance industry.<sup>[1][3][4]</sup> This guide consolidates critical technical data, outlines experimental methodologies, and visualizes key processes to support its use in research and development.

## Chemical and Physical Properties

2-Mercaptopropionic acid is a clear, colorless to pale yellow oily liquid with a characteristic roasted or meaty odor.<sup>[5][6]</sup> Its physical and chemical properties are summarized in the table below.

| Property                              | Value                                                                                   |
|---------------------------------------|-----------------------------------------------------------------------------------------|
| CAS Number                            | 79-42-5 <a href="#">[2]</a>                                                             |
| Molecular Formula                     | C <sub>3</sub> H <sub>6</sub> O <sub>2</sub> S <a href="#">[1]</a>                      |
| Molecular Weight                      | 106.14 g/mol <a href="#">[1]</a>                                                        |
| Appearance                            | Clear colorless to slightly yellow oily liquid <a href="#">[5]</a>                      |
| Odor                                  | Roasted, meaty, sulfurous odor <a href="#">[7][8]</a>                                   |
| Melting Point                         | 10 - 14 °C <a href="#">[8]</a>                                                          |
| Boiling Point                         | 102 °C at 16 mmHg; 203-208 °C at 760 mmHg <a href="#">[4]</a>                           |
| Density                               | 1.196 g/mL at 25 °C <a href="#">[8]</a>                                                 |
| Refractive Index (n <sub>20/D</sub> ) | 1.479 - 1.484 <a href="#">[7]</a>                                                       |
| Flash Point                           | 88 °C (190 °F) - closed cup <a href="#">[9]</a>                                         |
| Solubility                            | Miscible in water, alcohol, ether, and acetone <a href="#">[6]</a>                      |
| pKa                                   | pK1: 4.32 (-COOH); pK2: 10.20 (-SH) at 25°C                                             |
| Vapor Pressure                        | 0.103 mmHg at 25 °C (estimated) <a href="#">[7]</a>                                     |
| Synonyms                              | Thiolactic acid, 2-Mercaptopropanoic acid, α-Mercaptopropionic acid <a href="#">[6]</a> |

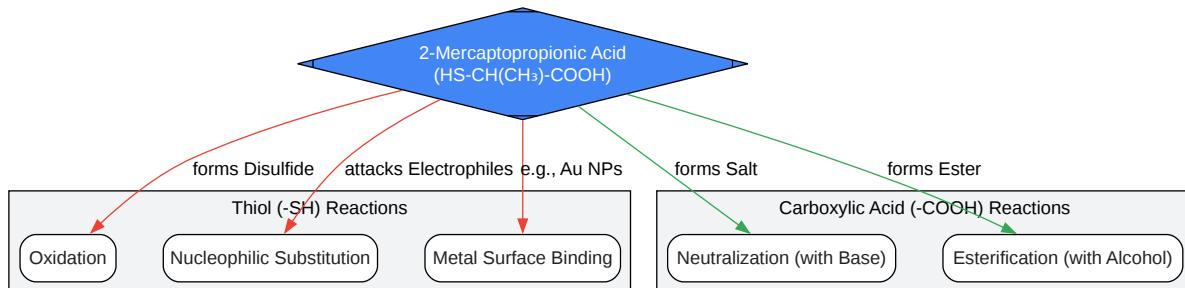

## Synthesis and Reactivity

### Synthesis Pathways

2-Mercaptopropionic acid is primarily synthesized via two established chemical routes. These methods are chosen based on the availability of starting materials, desired purity, and scalability.

- From 2-Chloropropionic Acid: This common method involves the nucleophilic substitution of the chlorine atom in 2-chloropropionic acid with a sulfur source, such as sodium sulfide or sodium thiosulfate, under alkaline conditions.

- From Pyruvic Acid: An alternative route involves the reaction of pyruvic acid with hydrogen sulfide. This is typically followed by a reduction step to yield the final product.[5]




[Click to download full resolution via product page](#)

Common synthesis pathways for 2-Mercaptopropionic Acid.

## Chemical Reactivity

The reactivity of 2-Mercaptopropionic acid is governed by its two functional groups: the thiol and the carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions.[7] The thiol group (-SH) can be oxidized to form disulfide bonds, act as a potent nucleophile, and has a strong affinity for metal surfaces. The carboxylic acid group (-COOH) undergoes typical acid-base reactions and can be converted to esters or amides.[3][7]

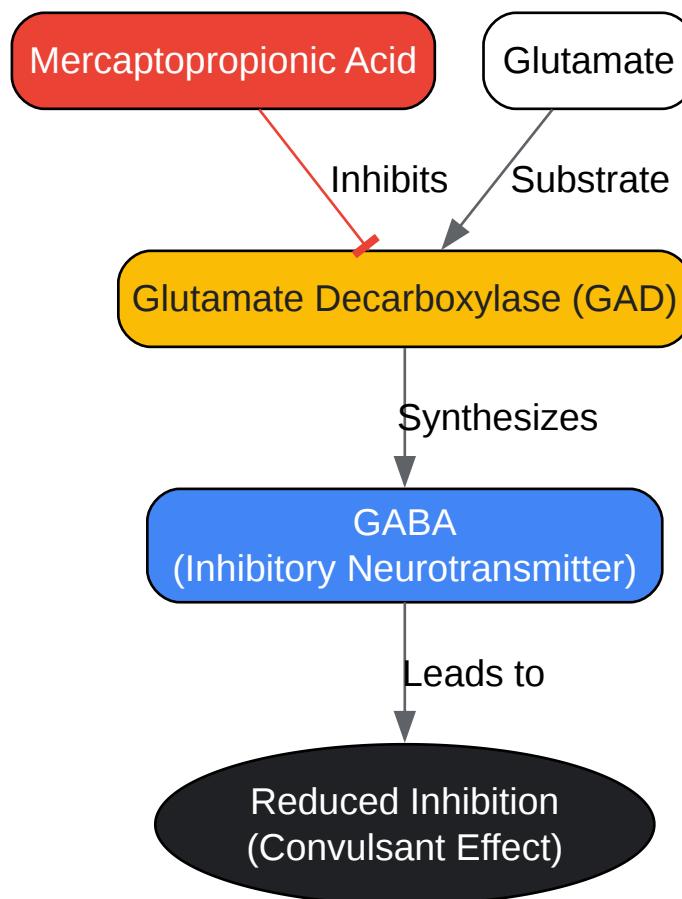


[Click to download full resolution via product page](#)

Key reactivity of 2-Mercaptopropionic Acid's functional groups.

## Applications in Research and Drug Development

2-Mercaptopropionic acid is a versatile building block in organic synthesis and materials science.


- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is used in the creation of thiazolidinone derivatives, which are scaffolds investigated for their potential anticancer properties.<sup>[3]</sup>
- **Nanotechnology:** The thiol group has a high affinity for noble metals, making it an excellent capping agent for synthesizing and functionalizing nanoparticles, such as gold (Au) and silver sulfide (Ag<sub>2</sub>S) quantum dots.<sup>[9]</sup> This functionalization imparts hydrophilicity and allows for further conjugation, which is critical for applications in biosensors and drug delivery.
- **Biochemical Research:** In laboratory settings, it is used to modify or stabilize proteins and enzymes. It can also serve as a reagent for creating disulfide or trisulfide bridges in synthetic peptides.

- Materials Science: It is used in the production of PVC heat stabilizers and as a chain transfer agent in polymerization reactions, controlling the molecular weight of polymers.

## Biological Activity and Mechanism of Action

While comprehensive signaling pathway data is limited, 2-Mercaptopropionic acid is known to exhibit specific biological activities. It is a metabolite of the drug tiopronin (2-mercaptopropionylglycine), which is used in the treatment of heavy metal poisoning and cystinuria.<sup>[3]</sup>

Notably, 3-Mercaptopropionic acid (a structural isomer) is a known competitive inhibitor of the enzyme glutamate decarboxylase (GAD). GAD is responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, mercaptopropionic acid can reduce GABA levels in the brain, leading to a convulsant effect. This mechanism makes it a tool in neuroscience research for studying seizure models.



[Click to download full resolution via product page](#)

Mechanism of action as an inhibitor of GABA synthesis.

## Experimental Protocol: Analytical Quantification

Quantifying 2-Mercaptopropionic acid in biological or environmental samples can be challenging due to its reactivity. A sensitive method involves pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The following protocol is based on established methods for similar short-chain thiols.[\[10\]](#)

### Protocol: HPLC-Fluorescence Analysis of 2-Mercaptopropionic Acid

1. Objective: To quantify the concentration of 2-Mercaptopropionic acid in an aqueous sample (e.g., plasma, cell culture media, environmental water).
2. Principle: The non-fluorescent thiol group of 2-Mercaptopropionic acid is derivatized with monobromobimane (mBr), a reagent that reacts specifically with thiols to form a stable, highly fluorescent product. This derivative is then separated from other sample components using reverse-phase HPLC and quantified by a fluorescence detector.

#### 3. Materials:

- 2-Mercaptopropionic acid standard
- Monobromobimane (mBr) solution (e.g., 15 mM in acetonitrile)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic Acid (or other acid for mobile phase)
- Ultrapure water
- Sample vials, syringes, and 0.22  $\mu$ m filters

#### 4. Procedure:

- Standard Preparation: Prepare a stock solution of 2-Mercaptopropionic acid in ultrapure water. Create a series of calibration standards (e.g., 0.01  $\mu$ M to 25  $\mu$ M) by serial dilution of the stock solution.
- Sample Preparation:
- Centrifuge biological samples to remove particulates.

- Filter all samples and standards through a 0.22 µm syringe filter into HPLC vials.
- Derivatization:
  - To 500 µL of sample or standard in a microcentrifuge tube, add 500 µL of Tris-HCl buffer.
  - Add 50 µL of the mBBr solution.
  - Vortex immediately and incubate in the dark at room temperature for 30 minutes.
  - Stop the reaction by adding 20 µL of concentrated acid (e.g., formic acid).
- HPLC Analysis:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Mobile Phase A: Water with 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  - Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10-20 µL.
  - Fluorescence Detection: Excitation  $\lambda$  = 380 nm, Emission  $\lambda$  = 480 nm.
- Quantification:
  - Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
  - Determine the concentration of 2-Mercaptopropionic acid in the samples by interpolating their peak areas from the calibration curve.

[Click to download full resolution via product page](#)

```
start [label="Sample / Standard", shape=ellipse, fillcolor="#FFFFFF"];
prep [label="Add Buffer (Tris-HCl)"];
deriv [label="Add Derivatizing Agent\n(Monobromobimane)"];
incubate [label="Incubate in Dark"];
stop [label="Stop Reaction (Acidify)"];
hplc [label="Inject into HPLC System", shape=cylinder, fillcolor="#FBBC05"];
sep [label="C18 Reverse-Phase\nSeparation"];
detect [label="Fluorescence Detection\n(Ex: 380nm, Em: 480nm)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
data [label="Data Analysis\n(Peak Integration & Quantification)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep; prep -> deriv; deriv -> incubate; incubate -> stop;
stop -> hplc; hplc -> sep; sep -> detect; detect -> data; }
```

Workflow for HPLC-based quantification of 2-Mercaptopropionic Acid.

## Safety and Toxicology

2-Mercaptopropionic acid is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[6]

| Hazard Type     | GHS Classification and Statements                                                                                              |
|-----------------|--------------------------------------------------------------------------------------------------------------------------------|
| Physical Hazard | H227: Combustible liquid.[9]                                                                                                   |
| Health Hazards  | H302: Harmful if swallowed.[6] H314: Causes severe skin burns and eye damage.[6][9] H317: May cause an allergic skin reaction. |
| Toxicology Data | LD50 (oral, Rabbit): 730 mg/kg.                                                                                                |
| Genotoxicity    | Data indicate that 2-Mercaptopropionic acid is not genotoxic.                                                                  |

### Handling and Storage Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and protective clothing.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 79-42-5: Propanoic acid, 2-mercaptopropanoic acid | CymitQuimica [cymitquimica.com]
- 2. Thiolactic acid - Wikipedia [en.wikipedia.org]
- 3. Buy 2-Mercaptopropionic acid | 79-42-5 [smolecule.com]
- 4. 2-Mercaptopropionic acid | 79-42-5 [chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. (+)-2-Mercaptopropionic acid | C3H6O2S | CID 62326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-mercaptopropionic acid, 79-42-5 [thegoodsentscompany.com]
- 8. 2-メルカブトプロピオニ酸 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Mercaptopropionic acid ≥95 , FG Thiolactic acid [sigmaaldrich.com]
- 10. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Mercaptopropanoic acid CAS number 79-42-5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266664#2-mercaptopropanoic-acid-cas-number-79-42-5>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)